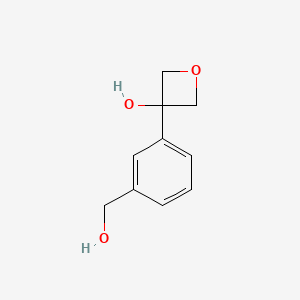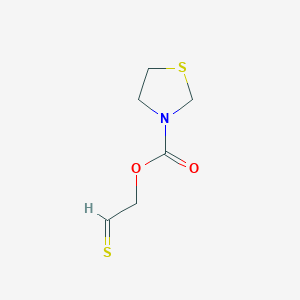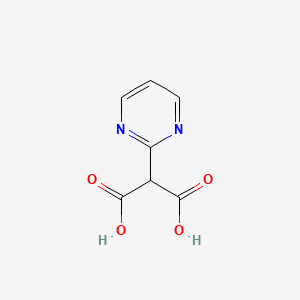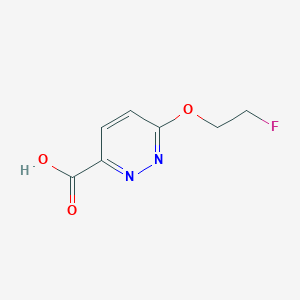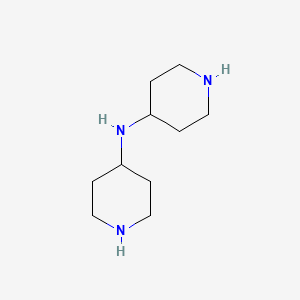
N-4-Piperidinyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-Piperidinyl-4-piperidinamine is a chemical compound with the molecular formula C10H21N3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Piperidinyl-4-piperidinamine typically involves the reaction of piperidine derivatives with appropriate amines under controlled conditions. One common method involves the reductive amination of piperidine with an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis. This method involves the use of a micro fixed-bed reactor packed with a catalyst, such as 5% platinum on carbon, to facilitate the reaction between the starting materials. The continuous-flow process allows for efficient mass transfer and improved reaction rates, resulting in high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-4-Piperidinyl-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-4-Piperidinyl-4-piperidinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and receptor modulator.
Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-4-Piperidinyl-4-piperidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
N-4-Piperidinyl-4-piperidinamine can be compared with other similar compounds, such as:
N-Phenyl-4-piperidinamine: This compound has a phenyl group attached to the piperidine ring, which can influence its chemical and biological properties.
N-Phenethyl-4-piperidinone: This compound is a precursor in the synthesis of fentanyl and its analogs, and it has different reactivity and applications compared to this compound
This compound is unique due to its specific structure and the presence of two piperidine rings, which can confer distinct chemical and biological properties compared to other piperidine derivatives.
Eigenschaften
CAS-Nummer |
508201-22-7 |
|---|---|
Molekularformel |
C10H21N3 |
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
N-piperidin-4-ylpiperidin-4-amine |
InChI |
InChI=1S/C10H21N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-13H,1-8H2 |
InChI-Schlüssel |
NPZCEZNJVRPFCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1NC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


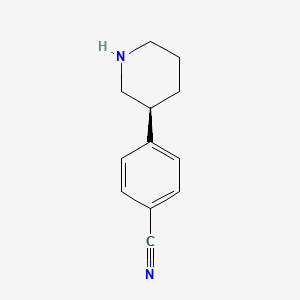
![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)
![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)

